Buspirone Hydrochloride

Description

This compound is the hydrochloride salt of an anxiolytic agent chemically and pharmacologically unrelated to benzodiazepines, barbiturates, or other sedative/hypnotic drugs. Although its exact mechanism of action is unknown, buspirone may exert its anti-anxiety effects via serotonin (5-HT1A) and dopamine receptors (D2) and may indirectly affect other neurotransmitter systems. Unlike typical benzodiazepine anxiolytics, this agent does not exert anticonvulsant or muscle relaxant effects and lacks prominent sedative effects.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1986 and has 3 approved and 5 investigational indications.

Buspirone is only found in individuals that have used or taken this drug. It is an anxiolytic agent and a serotonin receptor agonist belonging to the azaspirodecanedione class of compounds. Its structure is unrelated to those of the benzodiazepines, but it has an efficacy comparable to diazepam. Buspirone binds to 5-HT type 1A serotonin receptors on presynaptic neurons in the dorsal raphe and on postsynaptic neurons in the hippocampus, thus inhibiting the firing rate of 5-HT-containing neurons in the dorsal raphe. Buspirone also binds at dopamine type 2 (DA2) receptors, blocking presynaptic dopamine receptors. Buspirone increases firing in the locus ceruleus, an area of brain where norepinephrine cell bodies are found in high concentration. The net result of buspirone actions is that serotonergic activity is suppressed while noradrenergic and dopaminergic cell firing is enhanced.

See also: Buspirone (has active moiety).

Structure

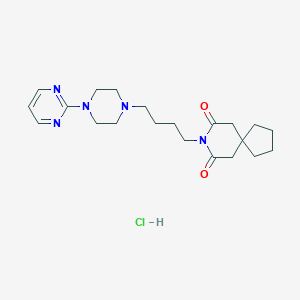

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O2.ClH/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9H,1-4,6-7,10-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICLFGYGYQXUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037193 | |

| Record name | Buspirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33386-08-2 | |

| Record name | Buspirone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33386-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buspirone hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033386082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buspirone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buspirone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buspirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUSPIRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/207LT9J9OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Anxiolytic Agent Buspirone Hydrochloride: A Technical Overview of its CNS Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buspirone (B1668070) hydrochloride, an azapirone anxiolytic, exhibits a distinct pharmacological profile, primarily targeting serotonergic and dopaminergic systems within the central nervous system (CNS). Unlike traditional anxiolytics, buspirone lacks sedative, hypnotic, and muscle relaxant properties, and it does not potentiate the effects of central nervous system depressants. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning buspirone's therapeutic effects, with a focus on its receptor interactions, downstream signaling cascades, and electrophysiological consequences. Quantitative data from key experimental findings are summarized, and detailed protocols for seminal research methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using logical diagrams to facilitate a comprehensive understanding of buspirone's complex pharmacology.

Core Mechanism of Action: A Dual-Pronged Approach

Buspirone's primary mechanism of action is centered on its high affinity for serotonin (B10506) 5-HT1A receptors, where it functions as a partial agonist.[1][2][3] Additionally, it exhibits antagonist activity at dopamine (B1211576) D2 receptors.[1][3] This dual interaction with key neurotransmitter systems involved in mood and anxiety regulation forms the foundation of its anxiolytic properties.

Serotonin 5-HT1A Receptor Partial Agonism

Buspirone's interaction with the 5-HT1A receptor is multifaceted and region-dependent, distinguishing between presynaptic and postsynaptic receptor populations.

-

Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the dorsal raphe nucleus, these autoreceptors regulate the synthesis and release of serotonin. Buspirone acts as a full agonist at these presynaptic sites, leading to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release.[2][4][5] This initial reduction in serotonergic transmission is a key aspect of its acute effects.

-

Postsynaptic 5-HT1A Receptors: Found in various brain regions, including the hippocampus and cortex, these receptors are involved in mediating the postsynaptic effects of serotonin. Buspirone behaves as a partial agonist at these postsynaptic receptors.[1][2][5] In the presence of the full agonist serotonin, buspirone can act as a functional antagonist, dampening excessive serotonergic signaling. Conversely, in states of low serotonin, it can exhibit agonist activity.

The delayed onset of buspirone's anxiolytic effects, typically taking 2 to 4 weeks, is attributed to the adaptive changes that occur in the serotonin system with chronic treatment. Prolonged agonism at presynaptic 5-HT1A autoreceptors leads to their desensitization. This desensitization ultimately results in a restoration and even an enhancement of serotonergic neurotransmission in key brain circuits.

Dopamine D2 Receptor Antagonism

Buspirone also demonstrates a moderate affinity for dopamine D2 receptors, where it acts as an antagonist.[1][3] This action is thought to contribute to its overall therapeutic profile, although its significance in mediating the anxiolytic effect is considered less prominent than its 5-HT1A receptor activity.[3] Buspirone's antagonism at presynaptic D2 autoreceptors can lead to an increase in dopamine synthesis and release.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, providing insights into buspirone's receptor binding affinity and its in vivo effects on neurotransmitter levels.

| Receptor/Site | Ligand | Species | Brain Region | Ki (nM) | IC50 (nM) | Reference(s) |

| 5-HT1A | [3H]8-OH-DPAT | Human | - | 4-78 | - | [7] |

| Dopamine D2 | [3H]Spiperone | - | - | 484 | 380 | [7][8] |

| Dopamine D3 | - | - | - | 98 | - | [7] |

| Dopamine D4 | - | - | - | 29.2 | - | [7] |

| α2-Adrenergic | - | - | - | - | - | [9][10] |

| Table 1: Receptor Binding Affinities of Buspirone. |

| Brain Region | Neurotransmitter | Buspirone Dose (mg/kg, s.c.) | Maximum Change (%) | Reference(s) |

| Frontal Cortex | Serotonin | 0.01-2.5 | -50 | [9] |

| Frontal Cortex | Dopamine | 0.01-2.5 | +100 | [9] |

| Frontal Cortex | Noradrenaline | 0.01-2.5 | +140 | [9] |

| Table 2: Effects of Buspirone on Extracellular Neurotransmitter Levels (In Vivo Microdialysis). |

| Parameter | Buspirone Concentration | Brain Region | Emax (%) | EC50 (nM) | Reference(s) |

| Inhibition of Forskolin-Stimulated Adenylyl Cyclase | - | Raphe Nuclei | 12 ± 1.9 | 3.0 ± 2.8 | [11] |

| Table 3: Functional Activity of Buspirone at 5-HT1A Receptors. |

Signaling Pathways

Buspirone's interaction with 5-HT1A receptors initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G-proteins (Gi/o).[2][4] Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit subsequently inhibits the activity of adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP).[4][11] This reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA) and subsequent alterations in gene expression and neuronal excitability. The Gβγ subunits can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of buspirone.

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of buspirone for the 5-HT1A receptor.

Materials:

-

Radioligand: [3H]8-hydroxy-2-(dipropylamino)tetralin ([3H]8-OH-DPAT)

-

Competing Ligand: Serotonin (for non-specific binding)

-

Test Compound: Buspirone hydrochloride

-

Membrane Preparation: Homogenized brain tissue (e.g., hippocampus or cortex) from a suitable animal model (e.g., rat).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Cell Harvester

-

Liquid Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.[12]

-

Assay Setup: Perform the assay in triplicate in a 96-well plate.

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (at a concentration near its Kd), and 100 µL of the membrane preparation.

-

Non-specific Binding: Add 50 µL of 10 µM serotonin, 50 µL of [3H]8-OH-DPAT, and 100 µL of the membrane preparation.

-

Competitive Binding: Add 50 µL of varying concentrations of buspirone, 50 µL of [3H]8-OH-DPAT, and 100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes to allow binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the buspirone concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure extracellular levels of serotonin and dopamine in the frontal cortex of freely moving rats following buspirone administration.

Materials:

-

Animal Model: Adult male Sprague-Dawley rats.

-

Microdialysis Probes: Concentric-style probes with a semipermeable membrane.

-

Surgical Equipment: Stereotaxic apparatus, drill, anesthesia.

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

-

HPLC with Electrochemical Detection (HPLC-ED): For analysis of neurotransmitter levels.

-

This compound Solution

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the frontal cortex. Allow the animal to recover for at least 48 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a 2-3 hour equilibration period.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer buspirone (e.g., via subcutaneous injection) at the desired dose.

-

Post-Drug Collection: Continue collecting dialysate samples for several hours following drug administration.

-

Sample Analysis: Analyze the dialysate samples for serotonin and dopamine concentrations using HPLC-ED.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline values.

Electrophysiological Recording

This protocol details the in vivo extracellular single-unit recording of serotonergic neurons in the dorsal raphe nucleus of anesthetized rats to assess the effects of buspirone.

Materials:

-

Animal Model: Adult male Sprague-Dawley rats.

-

Anesthetic: e.g., chloral (B1216628) hydrate.

-

Stereotaxic Apparatus

-

Recording Microelectrodes: Glass micropipettes filled with a conducting solution.

-

Amplifier and Data Acquisition System

-

This compound Solution

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic apparatus. Expose the skull and drill a small hole over the dorsal raphe nucleus.

-

Electrode Placement: Slowly lower the recording microelectrode into the dorsal raphe nucleus until the characteristic slow, rhythmic firing of serotonergic neurons is observed.

-

Baseline Recording: Record the spontaneous firing rate of a single neuron for a stable baseline period (e.g., 5-10 minutes).

-

Drug Administration: Administer buspirone intravenously or intraperitoneally.

-

Post-Drug Recording: Continuously record the firing rate of the same neuron to observe the drug-induced changes.

-

Data Analysis: Analyze the firing rate (spikes/second) before and after drug administration to determine the effect of buspirone.

Conclusion

The mechanism of action of this compound in the central nervous system is complex, primarily involving partial agonism at 5-HT1A receptors and antagonism at D2 receptors. Its distinct effects on presynaptic and postsynaptic 5-HT1A receptors contribute to its delayed therapeutic onset and unique clinical profile. The downstream signaling cascade, initiated by Gi/o protein activation and subsequent inhibition of adenylyl cyclase, leads to a reduction in neuronal excitability in key brain regions associated with anxiety. Further research into the nuanced interactions of buspirone with various receptor subtypes and the long-term neuroadaptive changes it induces will continue to refine our understanding of its anxiolytic properties and may inform the development of novel therapeutic agents for anxiety and related disorders.

References

- 1. Neurochemistry and neurophysiology of buspirone and gepirone: interactions at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. annalsofrscb.ro [annalsofrscb.ro]

- 6. Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. EMDB-48164: Buspirone-bound serotonin 1A (5-HT1A) receptor-Gz protein complex - Yorodumi [pdbj.org]

- 9. Buspirone modulates basal and fluoxetine-stimulated dialysate levels of dopamine, noradrenaline and serotonin in the frontal cortex of freely moving rats: activation of serotonin1A receptors and blockade of alpha2-adrenergic receptors underlie its actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha 2-adrenoceptor antagonist activity may account for the effects of buspirone in an anticonflict test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Region-dependent effects of flibanserin and buspirone on adenylyl cyclase activity in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide on the 5-HT1A Receptor Binding Affinity of Buspirone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of buspirone (B1668070) hydrochloride for the serotonin (B10506) 1A (5-HT1A) receptor. Buspirone is an anxiolytic medication primarily used to treat generalized anxiety disorder.[1] Its therapeutic effects are largely attributed to its interaction with the 5-HT1A receptor, where it acts as a partial agonist.[2][3][4] This document delves into the quantitative aspects of this binding, details the experimental protocols used to determine these parameters, and illustrates the associated signaling pathways.

Core Concepts: Understanding Buspirone's Interaction with the 5-HT1A Receptor

Buspirone's mechanism of action is complex, primarily targeting the 5-HT1A receptor.[3][4] It exhibits a high affinity for this receptor, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1][2] This dual action modulates serotonergic activity, contributing to its anxiolytic effects.[2][3] Buspirone also shows a weaker affinity for dopamine (B1211576) D2 receptors.[2][3]

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events.[5] These signaling pathways ultimately influence neuronal excitability and neurotransmitter release.[6][7]

Quantitative Analysis of Binding Affinity

The binding affinity of buspirone hydrochloride for the 5-HT1A receptor has been quantified in numerous studies, typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values provide a measure of the drug's potency at the receptor. The table below summarizes key quantitative data from various radioligand binding assays.

| Species | Tissue/Cell Line | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| Human | Recombinant | [3H]8-OH-DPAT | 7.13 | [8] | |

| Rat | Hippocampus | [3H]8-OH-DPAT | 11 | [8] | |

| Rat | Cerebral Cortex | [3H]8-OH-DPAT | 12.8 | [8] | |

| Rat | Brain Membrane | [3H]8-OH-DPAT | 21.88 | [8] | |

| Not Specified | Not Specified | 3H-8-hydroxy-2-(di-n-pro-pylamino) tetralin (DPAT) | 24 | [9] | |

| Human | 5-HT1A Receptor-Gi1 protein complex | Not Specified | 3.1 - 891.25 | 7.1 - 1000 | [10] |

Note: Ki and IC50 values can vary depending on the experimental conditions, including the specific radioligand used, tissue preparation, and assay buffer composition.

Experimental Protocols: Determining Binding Affinity

The determination of buspirone's binding affinity for the 5-HT1A receptor is primarily achieved through competitive radioligand binding assays.[11] These assays measure the ability of buspirone to displace a radioactively labeled ligand that is known to bind with high affinity to the 5-HT1A receptor.

Key Experimental Methodologies

A standard methodology for a competitive radioligand binding assay involves the following steps:

-

Membrane Preparation:

-

Tissue (e.g., rat hippocampus or cerebral cortex) or cells expressing the 5-HT1A receptor are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[12]

-

-

Binding Assay:

-

The membrane preparation is incubated with a fixed concentration of a specific 5-HT1A radioligand (e.g., [3H]8-OH-DPAT).

-

Varying concentrations of unlabeled this compound are added to compete with the radioligand for binding to the 5-HT1A receptors.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.[11][12]

-

-

Separation and Detection:

-

After incubation, the bound and free radioligand are separated, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

The filters are washed with cold buffer to remove any non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[12]

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of buspirone.

-

The IC50 value, the concentration of buspirone that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the 5-HT1A receptor signaling pathway and the workflow of a competitive radioligand binding assay.

Caption: 5-HT1A Receptor Signaling Pathway initiated by Buspirone.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound demonstrates a high and selective binding affinity for the 5-HT1A receptor, a key characteristic that underpins its therapeutic efficacy as an anxiolytic agent. The quantitative determination of this affinity through well-established radioligand binding assays provides crucial data for drug development and pharmacological research. Understanding the intricacies of its interaction with the 5-HT1A receptor and the subsequent signaling cascades is essential for the rational design of new and improved therapeutic agents targeting the serotonergic system.

References

- 1. Buspirone - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 8. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide on the Pharmacodynamics of Buspirone Hydrochloride Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buspirone (B1668070), an anxiolytic agent of the azapirone class, is clinically administered as a racemate of its two enantiomers, (S)-buspirone and (R)-buspirone. While the therapeutic effects of the racemic mixture are well-documented, a deeper understanding of the distinct pharmacodynamic properties of the individual enantiomers is crucial for advancing drug development and optimizing therapeutic strategies. This technical guide provides a comprehensive overview of the pharmacodynamics of (S)- and (R)-buspirone, with a focus on their differential interactions with key neurotransmitter receptors. Quantitative data from in vitro and in vivo studies are presented in structured tables for clear comparison. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a thorough understanding of the methodologies employed in the characterization of these enantiomers.

Introduction

Buspirone hydrochloride exerts its primary therapeutic effects through modulation of the serotonergic system, acting as a partial agonist at serotonin (B10506) 5-HT1A receptors. Additionally, it exhibits a complex pharmacological profile with affinities for dopamine (B1211576) D2 receptors and alpha-1 adrenergic receptors. The racemic nature of the clinically used formulation raises questions about the specific contributions of each enantiomer to the overall therapeutic and side-effect profile. This guide delves into the stereoselective pharmacodynamics of buspirone, providing a detailed analysis of the receptor binding affinities and functional activities of its (S)- and (R)-enantiomers.

Receptor Binding and Functional Activity

The pharmacodynamic profile of buspirone and its enantiomers is characterized by their binding affinity (Ki) and functional activity (EC50 and intrinsic efficacy) at various G-protein coupled receptors (GPCRs). The following sections and tables summarize the available quantitative data for the key receptor targets.

Serotonin 5-HT1A Receptors

The 5-HT1A receptor is the primary target for buspirone's anxiolytic action. Both enantiomers exhibit high affinity for this receptor, but with notable differences in their functional activity.

Table 1: Receptor Binding Affinity of Buspirone Enantiomers at Human 5-HT1A Receptors

| Compound | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |

| (S)-Buspirone | 24 | [3H]-8-OH-DPAT | Human recombinant | [1] |

| (R)-Buspirone | - | - | - | - |

| Racemic Buspirone | 32 | [3H]-8-OH-DPAT | Unknown origin | [2] |

Note: Data for (R)-Buspirone's Ki at human 5-HT1A receptors was not explicitly found in the provided search results.

Table 2: Functional Activity of Buspirone Enantiomers at 5-HT1A Receptors

| Compound | Assay Type | EC50 (nM) | Intrinsic Efficacy (% of 5-HT) | Cell Line/Tissue | Reference |

| (S)-Buspirone | - | - | - | - | - |

| (R)-Buspirone | - | - | - | - | - |

| Racemic Buspirone | cAMP Inhibition | - | Partial Agonist | CHO-5-HT1A cells | [3] |

| Racemic Buspirone | Tyrosine Hydroxylation Inhibition | 48,400 | Full Agonist | Rat striatum synaptosomes | [4] |

Note: Specific EC50 and intrinsic efficacy values for the individual enantiomers at 5-HT1A receptors were not available in the provided search results. Racemic buspirone is characterized as a partial agonist in cAMP assays and a full agonist in inhibiting tyrosine hydroxylation.

Dopamine D2 Receptors

Buspirone's interaction with dopamine D2 receptors contributes to its overall pharmacological profile, with racemic buspirone generally acting as an antagonist.

Table 3: Receptor Binding Affinity of Buspirone Enantiomers at Dopamine D2 Receptors

| Compound | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |

| (S)-Buspirone | - | - | - | - |

| (R)-Buspirone | - | - | - | - |

| Racemic Buspirone | 484 | - | - | [5] |

| Racemic Buspirone | 180 (IC50) | [3H]spiroperidol | Striatal membranes |

Note: Specific Ki values for the individual enantiomers at D2 receptors were not available in the provided search results. Racemic buspirone has a reported Ki of 484 nM and an IC50 of 180 nM.

Table 4: Functional Activity of Buspirone Enantiomers at Dopamine D2 Receptors

| Compound | Assay Type | Functional Effect | Reference |

| (S)-Buspirone | - | - | - |

| (R)-Buspirone | - | - | - |

| Racemic Buspirone | Apomorphine-induced behavior | Antagonist | [6] |

| Racemic Buspirone | Prolactin release | - | [7] |

Note: While racemic buspirone is known to have D2 antagonist activity, specific functional data for the individual enantiomers is not detailed in the provided search results.

Alpha-1 Adrenergic Receptors

Buspirone also interacts with alpha-1 adrenoceptors, with its activity varying depending on the receptor subtype.

Table 5: Functional Activity of Racemic Buspirone at Alpha-1 Adrenoceptor Subtypes

| Receptor Subtype | Functional Effect | pA2 / pD2 | Intrinsic Activity (i.a.) | Tissue | Reference |

| α1A | Weak Antagonist | 6.12 | 0 | Rat vas deferens | [8] |

| α1B | Weak Antagonist | 5.54 - 5.59 | 0 | Guinea-pig and mouse spleen | [8] |

| α1D | Partial Agonist | 6.77 (pD2) | 0.40 | Rat aorta | [8] |

| α1L | Weak Antagonist | 4.99 | 0 | Rabbit spleen | [8] |

Note: Data on the stereoselective interaction of buspirone enantiomers with alpha-1 adrenoceptor subtypes was not available in the provided search results.

Signaling Pathways

The interaction of buspirone enantiomers with their primary target, the 5-HT1A receptor, initiates a cascade of intracellular signaling events. As partial agonists, they modulate the activity of adenylyl cyclase and downstream effectors.

5-HT1A Receptor Signaling Cascade

Activation of the Gi/o-coupled 5-HT1A receptor by buspirone leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacodynamics of buspirone enantiomers.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT1A receptors in CHO cells) are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT) and a range of concentrations of the unlabeled test compound ((S)- or (R)-buspirone).

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate or inhibit the production of cyclic AMP, a second messenger.

Protocol:

-

Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT1A receptors) are cultured to confluence.

-

Cell Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, they are stimulated with forskolin (to elevate basal cAMP levels for Gi-coupled receptors) and varying concentrations of the test compound ((S)- or (R)-buspirone).

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and the maximal effect (efficacy) of the compound relative to a full agonist.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor of interest.

Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the receptor and associated G-proteins are prepared.

-

Incubation: Membranes are incubated in a buffer containing [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound ((S)- or (R)-buspirone). Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separation: The reaction is terminated by rapid filtration to separate the membrane-bound [35S]GTPγS from the unbound nucleotide.

-

Quantification: The amount of radioactivity on the filters is measured.

-

Data Analysis: Dose-response curves are constructed to determine the potency (EC50) and efficacy (Emax) of the compound in stimulating G-protein activation.

In Vivo Pharmacodynamics

In vivo studies, such as microdialysis, provide valuable insights into the effects of buspirone enantiomers on neurotransmitter levels in specific brain regions.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter concentrations in the brain of freely moving animals.

Logical Relationship of In Vivo Effects:

Studies with racemic buspirone have shown that it can dose-dependently decrease extracellular serotonin levels while increasing dopamine and noradrenaline levels in the frontal cortex.[9] The reduction in serotonin is mediated by its 5-HT1A agonist activity, while the increase in catecholamines may be related to its D2 receptor antagonism and the alpha-2 adrenergic antagonist properties of its metabolite, 1-PP.[9] Further in vivo microdialysis studies comparing the effects of the individual enantiomers are needed to delineate their specific contributions to these neurochemical changes.

Conclusion

The pharmacodynamic profiles of (S)- and (R)-buspirone, while centered on the 5-HT1A receptor, exhibit a complexity that warrants further investigation into their stereoselective actions. The available data, primarily on the racemate, indicate a multifaceted interaction with key neurotransmitter systems. A more granular understanding of the binding affinities and functional activities of the individual enantiomers at 5-HT1A, dopamine D2, and alpha-1 adrenergic receptors is essential for the rational design of new therapeutic agents with improved efficacy and reduced side-effect profiles. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further explore the distinct contributions of each enantiomer to the overall pharmacology of buspirone. Future studies focusing on the direct comparison of (S)- and (R)-buspirone using the described methodologies will be invaluable in elucidating their precise roles and unlocking their full therapeutic potential.

References

- 1. Effects of buspirone on plasma neurotransmitters in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. resources.revvity.com [resources.revvity.com]

- 4. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The discriminative stimulus properties of buspirone involve dopamine-2 receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buspirone functionally discriminates tissues endowed with alpha1-adrenoceptor subtypes A, B, D and L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buspirone modulates basal and fluoxetine-stimulated dialysate levels of dopamine, noradrenaline and serotonin in the frontal cortex of freely moving rats: activation of serotonin1A receptors and blockade of alpha2-adrenergic receptors underlie its actions - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Buspirone Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of buspirone (B1668070) hydrochloride, an anxiolytic agent with a unique pharmacological profile. The document details its mechanism of action, receptor binding affinities, pharmacokinetic properties across various preclinical species, and efficacy in established animal models of anxiety. Methodological details for key experimental procedures and visual representations of signaling pathways and experimental workflows are included to support researchers in the field of neuropharmacology and drug development.

Mechanism of Action

Buspirone hydrochloride's primary mechanism of action is centered on its high affinity for the serotonin (B10506) 1A (5-HT1A) receptor, where it acts as a partial agonist.[1] This interaction is believed to be the principal driver of its anxiolytic effects. Buspirone also displays a moderate affinity for dopamine (B1211576) D2 receptors, acting as an antagonist.[1] Unlike traditional anxiolytics like benzodiazepines, buspirone has no significant affinity for GABAa receptors, which accounts for its favorable side-effect profile, including a lack of sedative, muscle relaxant, and anticonvulsant properties.[2]

The therapeutic effect of buspirone is thought to involve a complex interplay between its actions at presynaptic and postsynaptic 5-HT1A receptors. At presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the raphe nuclei, buspirone acts as a full agonist, leading to a decrease in the synthesis and release of serotonin. Over time, this is thought to lead to the desensitization of these autoreceptors, resulting in an overall increase in serotonergic neurotransmission. At postsynaptic 5-HT1A receptors, particularly in the hippocampus and cortex, buspirone acts as a partial agonist.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/Go), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Furthermore, 5-HT1A receptor stimulation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in neuronal excitability. It also inhibits voltage-gated calcium channels, further reducing neuronal firing and neurotransmitter release.

Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki in nM) of buspirone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) | Species | Reference |

| Serotonin Receptors | |||

| 5-HT1A | 10 - 35 | Rat/Human | [1] |

| 5-HT2A | >1000 | Rat | [2] |

| Dopamine Receptors | |||

| D2 | 296 - 560 | Rat/Human | [1] |

| D3 | 98 | Human | [2] |

| D4 | 29.2 | Human | [2] |

| Adrenergic Receptors | |||

| α1 | Weak Affinity | - | [1] |

| α2 | Weak Affinity | - | [1] |

Preclinical Pharmacokinetics

Buspirone is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism.[3] The primary active metabolite is 1-pyrimidinylpiperazine (1-PP), which also exhibits pharmacological activity.[3] The following table provides a comparative summary of key pharmacokinetic parameters of buspirone in various preclinical species.

| Species | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| Rat | 20 (oral) | ~1.5 | ~0.5 | ~3.5 | ~1.1 | 1.4 | [4] |

| Dog (Beagle) | 10 (oral) | 5.2 ± 1.8 | 0.75 | 10.4 ± 3.6 | 1.8 ± 0.5 | - | [5] |

| Monkey (Rhesus) | 12.5 (oral, Day 1) | 16.9 ± 11.1 | 1.0 ± 0.0 | 28.1 ± 16.6 | - | - | [6] |

| Monkey (Rhesus) | 25 (oral, Day 1) | 29.1 ± 16.3 | 1.0 ± 0.0 | 50.8 ± 29.5 | - | - | [6] |

| Monkey (Rhesus) | 50 (oral, Day 1) | 71.3 ± 46.1 | 1.0 ± 0.0 | 123.0 ± 80.9 | - | - | [6] |

Preclinical Efficacy in Animal Models of Anxiety

Buspirone has demonstrated anxiolytic-like effects in various preclinical models of anxiety. The following table summarizes the effective doses of buspirone in two commonly used rodent models.

| Animal Model | Species | Effective Dose Range (mg/kg, p.o.) | Peak Efficacy | Reference |

| Elevated Plus-Maze | Rat (Long-Evans) | 0.03 - 0.3 | 0.3 mg/kg | [5][7] |

| Vogel Conflict Test | Rat (Long-Evans) | 10 - 30 | 10 mg/kg | [5][7] |

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a typical in vitro radioligand binding assay to determine the affinity of buspirone for the 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of buspirone for the 5-HT1A receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Test compound: this compound

-

Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT)

-

Receptor source: Rat hippocampal membranes or cells expressing recombinant human 5-HT1A receptors

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT1A ligand

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize brain tissue (e.g., hippocampus) in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

-

Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Add assay buffer, radioligand, a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT), and membrane preparation.

-

Competitive Binding: Add assay buffer, radioligand, membrane preparation, and serial dilutions of buspirone.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

For competitive binding, plot the percentage of specific binding against the logarithm of the buspirone concentration.

-

Determine the IC50 value (the concentration of buspirone that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

This protocol outlines the general procedure for in vivo microdialysis to measure extracellular levels of neurotransmitters in the brain of a freely moving animal following buspirone administration.[8]

Objective: To assess the effect of buspirone on the extracellular concentrations of serotonin and dopamine in a specific brain region (e.g., striatum or prefrontal cortex).

Materials:

-

Animal model: e.g., Sprague-Dawley rat

-

Stereotaxic apparatus

-

Microdialysis probe

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. After a recovery period, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the microdialysis probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Allow the system to stabilize and then collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

-

Drug Administration: Administer buspirone (e.g., via intraperitoneal injection or through the dialysis probe for local administration).

-

Post-Drug Collection: Continue to collect dialysate samples at the same intervals to monitor changes in neurotransmitter levels over time.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentrations of serotonin, dopamine, and their metabolites.

-

Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and plot them over time to visualize the effect of buspirone.

Elevated Plus-Maze Test

The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Objective: To evaluate the anxiolytic-like effects of buspirone by measuring the animal's exploration of the open arms of the maze.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: Administer buspirone or vehicle to the animals at a predetermined time before the test.

-

Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Data Collection: Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using a video tracking system.

-

Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Vogel Conflict Test

The Vogel conflict test is a model of anxiety in which a punished-licking paradigm is used. Anxiolytic drugs typically increase the number of punished licks.

Objective: To assess the anxiolytic-like properties of buspirone by its ability to increase the number of licks an animal takes from a water spout that is paired with a mild electric shock.

Apparatus: An operant chamber equipped with a drinking spout connected to a lickometer and a shock generator.

Procedure:

-

Water Deprivation: Water-deprive the animals for a period (e.g., 24-48 hours) before the test to motivate drinking.

-

Drug Administration: Administer buspirone or vehicle to the animals prior to the test session.

-

Testing: Place the animal in the operant chamber. After a brief habituation period, allow the animal access to the drinking spout. After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the spout.

-

Data Collection: Record the total number of licks and the number of shocks received during the test session (e.g., 5-10 minutes).

-

Data Analysis: An increase in the number of punished licks in the drug-treated group compared to the vehicle-treated group suggests an anxiolytic effect.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Buspirone is a Major Active Metabolite of Buspirone : Assessment of Pharmacokinetics and 5-HT 1 A Receptor Occupancy in Rats | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of buspirone following oral administration to rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement and pharmacokinetic analysis of buspirone by means of brain microdialysis coupled to high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Buspirone Hydrochloride Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of buspirone (B1668070) hydrochloride metabolites. Buspirone, an anxiolytic agent of the azapirone class, undergoes extensive metabolism, which is critical to its pharmacokinetic and pharmacodynamic profile. Understanding the formation and activity of its metabolites is essential for drug development and predicting potential drug-drug interactions.

Metabolic Pathways of Buspirone

Buspirone is primarily metabolized in the liver by oxidation, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3][4] In vitro studies using human liver microsomes (HLMs) have identified several major metabolic pathways:

-

N-dealkylation: This pathway results in the formation of one of the major and pharmacologically active metabolites, 1-(2-pyrimidinyl)-piperazine (1-PP).[1][3]

-

Hydroxylation: Buspirone undergoes hydroxylation at various positions, leading to the formation of 3'-hydroxybuspirone (3'-OH-Bu), 5-hydroxybuspirone (5-OH-Bu), and 6'-hydroxybuspirone (6'-OH-Bu).[1][3][5]

-

N-oxidation: This reaction occurs on the piperazine (B1678402) ring, forming buspirone N-oxide (Bu N-oxide).[1][3]

While CYP3A4 is the principal enzyme, minor contributions from CYP3A5 and CYP2D6 have been observed with recombinant enzymes, although the metabolic rate by CYP3A4 is significantly higher.[1][4]

Figure 1: Major metabolic pathways of buspirone mediated by CYP3A4.

Quantitative Analysis of Buspirone Metabolism

The kinetics of the formation of buspirone's major metabolites have been characterized in human liver microsomes. The apparent Michaelis-Menten constants (Km) provide insight into the affinity of the enzyme for buspirone for each metabolic pathway.

| Metabolite | Metabolic Pathway | Apparent Km (μM) |

| 1-(2-pyrimidinyl)-piperazine (1-PP) | N-dealkylation | 8.7[1][3][6] |

| 3'-hydroxybuspirone (3'-OH-Bu) | Hydroxylation | 4.3[1][3][6] |

| 5-hydroxybuspirone (5-OH-Bu) | Hydroxylation | 11.4 / 514[1][3][6] |

| 6'-hydroxybuspirone (6'-OH-Bu) | Hydroxylation | 8.8[1][3][6] |

| Buspirone N-oxide (Bu N-oxide) | N-oxidation | 34.0[1][3][6] |

Table 1: Apparent Km Values for the Formation of Buspirone Metabolites in Human Liver Microsomes

Experimental Protocols

In Vitro Metabolism of Buspirone in Human Liver Microsomes

This protocol outlines the general procedure for studying the metabolism of buspirone using pooled human liver microsomes.

Figure 2: Experimental workflow for in vitro buspirone metabolism studies.

Materials:

-

Buspirone hydrochloride

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled HLMs (final concentration, e.g., 0.1 mg/mL), buspirone (at various concentrations to determine kinetics), and potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 5-60 minutes), depending on the desired extent of metabolism.

-

Termination of Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile.

-

Sample Preparation for Analysis: Add an internal standard and centrifuge the mixture to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Analysis of Buspirone and its Metabolites by LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 150 mm, 5 µm).[7]

-

Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.5‰ formic acid in water.[7]

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient tailored to separate buspirone and its metabolites.

-

Flow Rate: e.g., 0.3 mL/min.

-

Injection Volume: e.g., 10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Buspirone: m/z 386 -> 121.7[7]

-

Metabolites: Specific precursor-to-product ion transitions for each metabolite need to be determined. For instance, parent ion scanning for fragments characteristic of the buspirone structure can be used to identify potential metabolites.

-

Signaling Pathways

Buspirone's pharmacological effects are primarily attributed to its interaction with serotonergic and dopaminergic pathways. It acts as a partial agonist at presynaptic 5-HT1A autoreceptors, which reduces the firing rate of serotonergic neurons, and as an antagonist at presynaptic D2 autoreceptors, which enhances dopamine (B1211576) release.[8][9] The active metabolite, 1-PP, also contributes to the overall pharmacological profile.

Figure 3: Simplified signaling pathways of buspirone at serotonergic and dopaminergic neurons.

Conclusion

The in vitro characterization of this compound metabolites reveals a complex metabolic profile dominated by CYP3A4-mediated oxidation. The formation of multiple metabolites, including the pharmacologically active 1-PP, underscores the importance of comprehensive metabolic studies in understanding the overall disposition and clinical effects of buspirone. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further investigations into the metabolism and potential drug interactions of buspirone and related compounds.

References

- 1. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple and complex effects of buspirone on central dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] CYTOCHROME P450 3A-MEDIATED METABOLISM OF BUSPIRONE IN HUMAN LIVER MICROSOMES | Semantic Scholar [semanticscholar.org]

- 7. Determination of Buspirone in Human Plasma by HPLC-MS/MS and Its Pharmacokinetic Study [journal11.magtechjournal.com]

- 8. Effects of buspirone on plasma neurotransmitters in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Neurogenic Effects of Long-Term Buspirone Hydrochloride Exposure: A Technical Guide for Researchers

Abstract: Buspirone (B1668070) hydrochloride, an azapirone anxiolytic, is clinically utilized for generalized anxiety disorder. Its unique pharmacological profile, primarily as a serotonin (B10506) 5-HT1A receptor partial agonist, distinguishes it from other anxiolytics. A growing body of preclinical evidence indicates that long-term exposure to buspirone promotes adult neurogenesis, particularly within the hippocampus. This technical guide synthesizes the current understanding of buspirone's neurogenic effects, targeting researchers, scientists, and drug development professionals. It provides a detailed overview of the core mechanism of action, a summary of preclinical data from in vivo and in vitro models, comprehensive experimental protocols from key studies, and an exploration of the putative signaling pathways involved. The findings suggest a therapeutic potential for buspirone beyond anxiolysis, in conditions associated with impaired neurogenesis such as depression, cognitive decline, and brain injury.

Introduction

Buspirone is a pharmacologically distinct anxiolytic agent that does not belong to the benzodiazepine (B76468) class.[1][2] It alleviates anxiety without significant sedative, anticonvulsant, or muscle-relaxant properties.[2][3] The primary mechanism of buspirone is attributed to its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist at postsynaptic receptors and a full agonist at presynaptic autoreceptors.[4][5][6] This modulation of the serotonergic system, particularly in limbic areas like the hippocampus, is central to its therapeutic effects.[7][8]

Beyond its established role in anxiety, research has uncovered the potential for buspirone to stimulate adult neurogenesis—the process of generating new functional neurons from neural stem cells (NSCs).[4] This process is predominantly localized to two brain regions: the subgranular zone (SGZ) of the dentate gyrus in the hippocampus and the subventricular zone (SVZ) of the lateral ventricles.[9] Adult hippocampal neurogenesis is critically involved in learning, memory, and mood regulation, and its impairment has been linked to depression and other neurological disorders.[10] Evidence suggests that long-term buspirone administration can enhance the proliferation and differentiation of NSCs, potentially contributing to its therapeutic efficacy and opening avenues for new clinical applications.[4][7][9]

This document serves as an in-depth technical guide, consolidating the preclinical data, experimental methodologies, and molecular pathways associated with the long-term neurogenic effects of buspirone.

Core Mechanism of Action

Buspirone's pharmacological activity is multifaceted, though its interaction with the 5-HT1A receptor is considered primary.[6][11]

Interaction with Serotonin 5-HT1A Receptors

Buspirone's effects are biphasic and receptor-location dependent:

-

Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, these receptors regulate the synthesis and release of serotonin.[4][7] Buspirone acts as a full agonist at these sites, inhibiting neuronal firing and reducing serotonin release through a negative feedback loop.[4][8]

-

Postsynaptic 5-HT1A Heteroreceptors: These receptors are abundant in non-serotonergic neurons in regions like the hippocampus, cortex, and amygdala.[4][7] Buspirone functions as a partial agonist at these postsynaptic sites.[5][8] This partial agonism is crucial for its neurogenic effects, as direct activation of these receptors on neural precursors can promote proliferation and development.[7]

The 5-HT1A receptor is a G-protein-coupled receptor (GPCR) that typically couples to the inhibitory Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can subsequently modulate the activity of protein kinase A (PKA) and influence gene transcription.

Other Receptor Interactions

Buspirone also exhibits a weak affinity for dopamine (B1211576) D2 receptors, where it acts as an antagonist.[6][12] While initially investigated for antipsychotic properties, this interaction is less pronounced than its serotonergic activity and is not considered the primary driver of its anxiolytic or neurogenic effects.[13][14] It also has some affinity for D3 and D4 receptors.[15]

Preclinical Evidence of Neurogenesis

Preclinical studies using various animal and cellular models have demonstrated the pro-neurogenic capacity of long-term buspirone administration.

In Vivo Studies

Research in animal models consistently shows that buspirone enhances neurogenesis in key brain regions. A study using the opossum (Monodelphis domestica) found that treatment with buspirone boosts cell proliferation in both the SVZ and the dentate gyrus (DG) in adult and aged animals, with the new cells predominantly developing a neuronal phenotype.[9] Similarly, buspirone has been shown to increase hippocampal neurogenesis in adult rodents.[4]

In a rat model of social isolation-induced stress, long-term buspirone treatment not only attenuated behavioral deficits but also significantly increased levels of brain-derived neurotrophic factor (BDNF), a key regulator of neurogenesis.[16] In a model of traumatic brain injury (TBI), chronic buspirone administration at an optimal dose demonstrated neuroprotective effects.[17]

| Study Focus | Animal Model | Buspirone Dosage | Duration | Key Neurogenic/Histological Findings | Citation |

| Aging | Opossum | Not specified | Not specified | Boosted cell proliferation in the subventricular zone (SVZ) and dentate gyrus (DG). | [9] |

| Stress | Rat (Social Isolation) | 10, 20, 40 mg/kg | 15 days | Significantly increased Brain-Derived Neurotrophic Factor (BDNF) expression. | [16] |

| Brain Injury | Rat (TBI) | 0.3 mg/kg | 21 days | Decreased cortical lesion volume. No significant increase in CA1/CA3 neuron survival. | [17] |

| PTSD Model | Mouse (mSPS) | 0.5, 2, 10 mg/kg | 15 days | Dose-dependently decreased exaggerated freezing response (behavioral correlate). | [15] |

| Depression Model | Rat (Social Isolation) | Not specified | 14 days | Reversed the isolation-induced reduction in hippocampal 5-HT levels. | [18] |

In Vitro and Combination Studies

In vitro assays using human neural stem cells (hNSCs) have been employed to screen for neurogenic potential.[19][20] These studies revealed that while buspirone alone can induce neurogenesis, it also promotes differentiation into non-neuronal cells like astrocytes.[21]

Interestingly, a combination of low-dose buspirone (equivalent to 15 mg) and sustained-release melatonin (B1676174) (3 mg) was found to synergistically promote neuronal differentiation while inhibiting astrocytic development.[19][21] This combination displayed significant antidepressant-like activity in preclinical assays and subsequently showed antidepressant effects in a human clinical trial for Major Depressive Disorder (MDD).[19][20] This suggests that the neurogenic properties of buspirone may be enhanced and refined when combined with other agents like melatonin.[1]

| Study Type | Model | Treatment | Key Findings | Citation |

| Neurogenesis Assay | Human Neural Stem Cells (hNSCs) | Buspirone | Induced differentiation into both neurons and non-neuronal cells (astrocytes). | [21] |

| Neurogenesis Assay | Human Neural Stem Cells (hNSCs) | Buspirone + Melatonin | Synergistically promoted neuronal growth while inhibiting astrocyte differentiation. | [19][21] |

| Clinical Trial | Humans (MDD) | Buspirone (15 mg) + Melatonin-SR (3 mg) | Significant antidepressant response compared to placebo or buspirone monotherapy. | [19][20] |

Key Experimental Protocols

The following sections detail the methodologies used in pivotal studies that have investigated the neurogenic and neuroprotective effects of long-term buspirone exposure.

Rodent Model of Traumatic Brain Injury (TBI)

-

Objective: To assess the efficacy of chronic buspirone treatment on cognitive and histological outcomes following TBI.[17]

-

Animal Model: Adult male Sprague-Dawley rats.

-

Injury Induction: A controlled cortical impact (CCI) injury was delivered to the parietal cortex. Sham groups underwent craniotomy without impact.

-

Drug Administration: Buspirone (0.01, 0.05, 0.1, 0.3, or 0.5 mg/kg) or saline vehicle was administered intraperitoneally (i.p.) once daily for 21 consecutive days, beginning 24 hours post-injury.

-

Behavioral Assessment:

-

Motor Function: Evaluated using beam-balance and beam-walk tests on days 1-5 post-injury.

-

Spatial Learning & Memory: Assessed using the Morris water maze (MWM) on days 14-19 post-injury.

-

-

Histological Analysis: At 21 days post-injury, brains were processed for histology. Cortical lesion volume and the number of morphologically intact neurons in the CA1 and CA3 regions of the hippocampus were quantified using stereological methods.

Rodent Model of Social Isolation Stress

-

Objective: To compare the effects of buspirone and fluoxetine (B1211875) on behavioral deficits induced by social isolation.[16]

-

Animal Model: Male Wistar rats.

-

Stress Induction: Animals were housed individually (socially isolated) for 14 days. Non-stressed controls were group-housed.

-

Drug Administration: From day 14 to day 28, isolated rats were treated with buspirone (10, 20, or 40 mg/kg), fluoxetine (30 mg/kg), or vehicle.

-

Outcome Measures (at Day 28):

-

Behavioral: Assessment of anger-like emotion, aggression, irritability, and learned helplessness.

-

Physiological: Measurement of serum cortisol and blood pressure.

-

Neurobiological: Quantification of Brain-Derived Neurotrophic Factor (BDNF) expression in the brain and Magnetic Resonance Imaging (MRI) to assess amygdala size.

-

Human Neural Stem Cell (hNSC) Neurogenesis Assay

-

Objective: To identify compounds that promote neuronal differentiation using an in vitro platform.[19][20]

-

Cell Model: Human neural stem cells (hNSCs) capable of differentiating into neurons and glial cells (astrocytes).

-

Methodology:

-

hNSCs are plated in a multi-well format.

-

Test compounds (e.g., buspirone, melatonin, or their combination) are added to the culture medium.

-

Cells are incubated for a period sufficient to allow differentiation.

-

High-content immunofluorescence imaging is used to quantify cell fate. Cells are stained with antibodies against lineage-specific markers:

-

Neuronal Marker: β-III tubulin or MAP2.

-

Astrocyte Marker: Glial fibrillary acidic protein (GFAP).

-

Nuclear Stain: DAPI or Hoechst to count total cells.

-

-

Automated image analysis determines the percentage of cells that have differentiated into neurons versus astrocytes, providing a quantitative measure of neurogenic and gliogenic potential.

-

Putative Signaling Pathways in Buspirone-Mediated Neurogenesis

The pro-neurogenic effects of buspirone are believed to be initiated by its partial agonism at postsynaptic 5-HT1A receptors, which triggers a cascade of intracellular signaling events that converge on the regulation of neural stem cell fate.

Activation of the 5-HT1A receptor can influence several downstream pathways. While the canonical pathway involves the inhibition of adenylyl cyclase and a reduction in cAMP, 5-HT1A receptors can also engage with other signaling cascades, including those traditionally associated with growth factors.[7] A key mediator implicated in buspirone's neurogenic effect is Brain-Derived Neurotrophic Factor (BDNF) .[16]

The proposed pathway is as follows:

-

5-HT1A Receptor Activation: Long-term partial agonism by buspirone at hippocampal 5-HT1A receptors initiates the signaling cascade.

-

Upregulation of BDNF: This activation leads to increased transcription and translation of the BDNF gene. Chronic antidepressant treatments, including those targeting the serotonergic system, are known to increase BDNF mRNA and protein levels in the hippocampus.[22]

-

TrkB Receptor Activation: Secreted BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). This binding causes receptor dimerization and autophosphorylation, activating its tyrosine kinase domain.

-

Downstream Signaling: Activated TrkB recruits and phosphorylates various intracellular substrates, initiating downstream signaling cascades critical for neurogenesis, including:

-

MAPK/ERK Pathway: Promotes cell proliferation and differentiation.

-

PI3K/Akt Pathway: Crucial for cell survival and growth.

-

-

Modulation of NSC Fate: The culmination of these signaling events within neural stem and progenitor cells in the dentate gyrus promotes their proliferation, survival, and differentiation into mature neurons, thereby enhancing adult neurogenesis.

Clinical Implications and Future Directions

The evidence that long-term buspirone exposure promotes neurogenesis has significant clinical implications.

-

Depression: The neurogenic hypothesis of depression posits that a reduction in hippocampal neurogenesis contributes to the pathophysiology of MDD. By stimulating the birth of new neurons, buspirone, especially in combination with agents like melatonin, may offer a novel therapeutic strategy for depression.[1][19]

-

Cognitive Decline: Age-related cognitive decline and neurodegenerative diseases like Alzheimer's are associated with diminished neurogenesis. Therapies that can enhance this process may help preserve or improve cognitive function.[9]

-

Brain Injury: The neuroprotective and potentially restorative effects of buspirone seen in TBI models suggest it could be repurposed to aid recovery after brain trauma.[17]

Future research should focus on several key areas:

-

Clinical Trials: Rigorous, large-scale clinical trials are needed to validate the neurogenic and antidepressant effects of buspirone, both alone and in combination therapies, in human populations.

-

Biomarker Development: Identifying reliable biomarkers of neurogenesis (e.g., through neuroimaging or blood-based markers) would be invaluable for monitoring treatment response in clinical studies.

-

Mechanism Refinement: Further molecular studies are required to fully elucidate the downstream signaling pathways and transcriptional networks regulated by buspirone-mediated 5-HT1A activation in neural stem cells.

Conclusion

The anxiolytic buspirone hydrochloride demonstrates clear pro-neurogenic properties in a range of preclinical models. Its mechanism, centered on the partial agonism of 5-HT1A receptors, initiates signaling cascades that involve key neurotrophic factors like BDNF, ultimately enhancing the proliferation, survival, and differentiation of adult neural stem cells. While the direct translation of these findings to clinical practice is still evolving, the potential for buspirone to treat disorders linked to impaired neurogenesis, such as depression and cognitive decline, is a promising frontier for psychopharmacological research and development. The synergistic effects observed with melatonin further highlight the potential of innovative combination strategies to harness and optimize the neurogenic capacity of this established therapeutic agent.

References